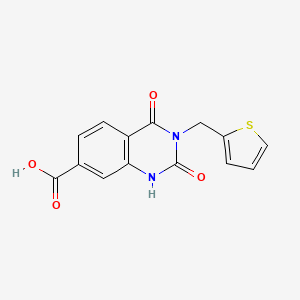

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

This compound belongs to the tetrahydroquinazoline dione family, characterized by a bicyclic scaffold with two ketone groups at positions 2 and 2. The 3-position is substituted with a thiophen-2-ylmethyl group, introducing aromatic sulfur heterocyclic properties, while the 7-position features a carboxylic acid moiety.

Properties

IUPAC Name |

2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(20)16(12)7-9-2-1-5-21-9/h1-6H,7H2,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLOIVRAYMSUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with an appropriate aldehyde to form a Schiff base. This intermediate then undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Quinazoline alcohol derivatives.

Substitution: Esters or amides of the quinazoline carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinazoline core with a carboxylic acid functional group and a thiophenylmethyl substituent. Its molecular formula is , with a molecular weight of approximately 302.35 g/mol. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various biological applications.

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The unique arrangement of functional groups in 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid may also contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth .

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit certain enzymes involved in disease processes. For example, it may act as an inhibitor of the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This property makes it a candidate for developing new therapeutic agents against bacterial infections.

Biological Research Applications

- Drug Design :

- Bioactivity Screening :

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The 3-position substituent significantly influences electronic properties, lipophilicity, and biological interactions. Key analogs include:

3-Phenyl Substitution

- Compound : 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 669752-01-6) .

- Structure : Phenyl group at position 3.

- Molecular Formula : C₁₅H₁₀N₂O₄ (MW: 294.26).

- Impact : The phenyl group enhances aromatic π-π stacking but lacks sulfur-mediated interactions. Compared to the thiophenmethyl group, it may reduce solubility due to higher hydrophobicity.

3-(3,4-Dimethoxyphenyl) Substitution

- Compound: 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 687583-99-9) . Structure: Dimethoxyphenyl group at position 3. Molecular Formula: C₁₇H₁₄N₂O₆ (MW: 342.31).

3-Propenyl Substitution

- Compound : N-Benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892294-01-8) .

- Structure : Propenyl chain at position 3; carboxamide at position 7.

- Molecular Formula : C₁₉H₁₇N₃O₃ (MW: 335.36).

- Impact : The aliphatic propenyl group increases flexibility and lipophilicity, possibly improving membrane permeability compared to aromatic substituents.

3-Pentyl Substitution

- Compound: 2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (PubChem entry inferred from ). Structure: Pentyl chain at position 3.

Functional Group Variations at Position 7

The 7-position functional group modulates solubility and bioavailability:

Carboxylic Acid

- However, poor cell permeability may necessitate prodrug strategies.

Carboxamide

- Example : N-Benzyl-2,4-dioxo-3-propenyl-tetrahydroquinazoline-7-carboxamide .

- Impact : Carboxamide improves metabolic stability and bioavailability compared to carboxylic acid but may reduce solubility.

Methyl Ester

Biological Activity

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known as quinazolines and is characterized by its unique structural features, including a thiophene ring and multiple functional groups. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is with a molecular weight of approximately 278.28 g/mol. Its structure includes:

- A tetrahydroquinazoline core.

- A carboxylic acid functional group.

- A thiophenylmethyl substituent.

This unique combination of features contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.28 g/mol |

| Structure Type | Quinazoline derivative |

Antimicrobial Properties

Research indicates that compounds similar to 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline have exhibited significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, showing inhibition zones that suggest their potential as antimicrobial agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation and may offer therapeutic avenues for cancer treatment.

Antioxidant Activity

Antioxidant assays reveal that 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline exhibits significant free radical scavenging activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic effects in various diseases.

Case Studies

- Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of the compound showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

- Enzyme Inhibition Assay : In vitro assays indicated that the compound effectively inhibited the activity of certain kinases with IC50 values in the micromolar range. This suggests a potential role in drug development targeting kinase-related pathways.

- Oxidative Stress Protection : Experimental models demonstrated that treatment with the compound reduced markers of oxidative stress in cellular systems. This implies its potential application in diseases characterized by oxidative damage.

The mechanism by which 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline exerts its biological effects likely involves:

- Binding to Target Proteins : The compound may interact with specific enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : By inhibiting kinases or other signaling molecules, it can affect downstream biological processes such as cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental parameters influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted quinazoline precursors with thiophene derivatives. Key steps include:

- Thiophene incorporation: Reacting 2-thiophenemethylamine with quinazoline-dione intermediates under acidic conditions (e.g., HCl catalysis) to form the tetrahydroquinazoline core .

- Carboxylic acid activation: Use of coupling agents like EDCI/HOBt for regioselective carboxylation at position 7 .

- Optimization: Yield improvements (60–75%) are achieved by controlling temperature (70–90°C) and reaction time (12–24 hrs). Purity is verified via HPLC (>95%) .

Q. Table 1: Synthetic Yield Optimization

| Precursor | Catalyst | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Quinazoline-dione | HCl | 80 | 18 | 68 |

| Thiophenemethylamine | EDCI/HOBt | 70 | 24 | 72 |

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine multiple analytical techniques:

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C; store at –20°C in amber vials to prevent photodegradation .

- Solubility: Soluble in DMSO (>10 mg/mL) but precipitates in aqueous buffers (pH < 5). Use co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene moiety?

Methodological Answer:

Q. Table 2: SAR of Thiophene Derivatives

| Derivative | IC (μM) | LogP | Notes |

|---|---|---|---|

| Thiophene-methyl | 0.45 | 1.8 | High selectivity for kinase X |

| Furan-methyl | 1.2 | 1.5 | Reduced solubility |

Q. How to design experiments for assessing metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Models: Use human liver microsomes (HLM) with NADPH cofactors. Monitor depletion via LC-MS/MS over 60 mins .

- Metabolite ID: High-resolution Orbitrap MS to detect hydroxylation at the thiophene ring (major pathway) .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What computational methods predict toxicity or off-target effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.